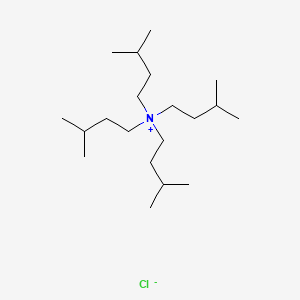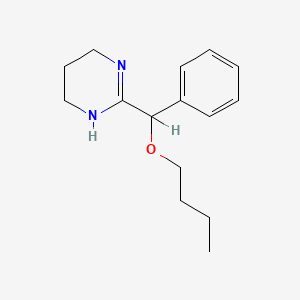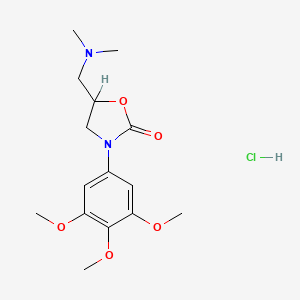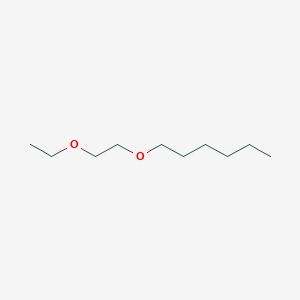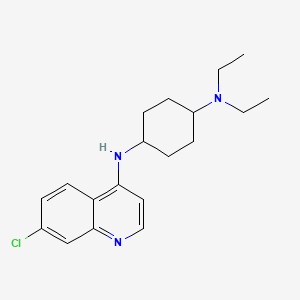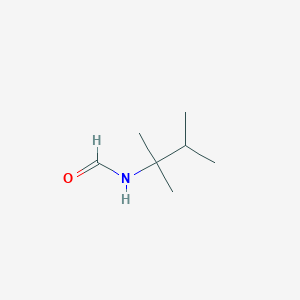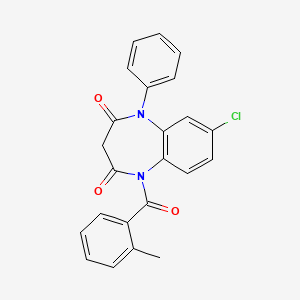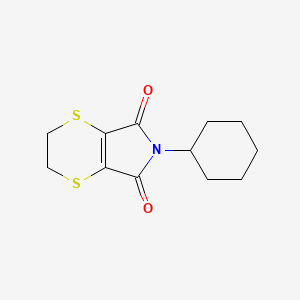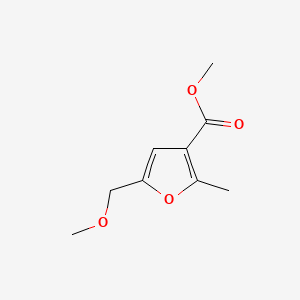
Methoxy(methylsulfinyl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy(methylsulfinyl)methane, also known as dimethyl sulfone, is an organosulfur compound with the molecular formula C3H8O2S. It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones. This compound is relatively inert chemically and can resist decomposition at elevated temperatures. It occurs naturally in some primitive plants, is present in small amounts in many foods and beverages, and is marketed as a dietary supplement .
Preparation Methods
Methoxy(methylsulfinyl)methane can be synthesized through various methods. One common method involves the oxidation of dimethyl sulfoxide (DMSO) under laboratory conditions. Industrial production often involves the reaction of methane with sulfuryl chloride in the presence of a free radical initiator and a promoter using concentrated sulfuric acid as the solvent . Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene .
Chemical Reactions Analysis
Methoxy(methylsulfinyl)methane undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced back to dimethyl sulfoxide.
Substitution: It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. Common reagents used in these reactions include sulfuryl chloride, thionyl chloride, and phosgene.
Scientific Research Applications
Methoxy(methylsulfinyl)methane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methoxy(methylsulfinyl)methane involves its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of oxidative compounds such as hydrogen peroxide and superoxide in human neutrophils . Additionally, it can cross the blood-brain barrier and is evenly distributed throughout the brain, suggesting its potential effects on the central nervous system .
Comparison with Similar Compounds
Methoxy(methylsulfinyl)methane is similar to other organosulfur compounds such as dimethyl sulfoxide (DMSO) and methanesulfonic acid. it is unique in its ability to resist decomposition at elevated temperatures and its relatively inert chemical nature . Other similar compounds include dimethyl sulfide and dimethyl sulfate .
Properties
CAS No. |
31297-21-9 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
methoxy(methylsulfinyl)methane |
InChI |
InChI=1S/C3H8O2S/c1-5-3-6(2)4/h3H2,1-2H3 |
InChI Key |
YQJANBSOEYEKEF-UHFFFAOYSA-N |
Canonical SMILES |
COCS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


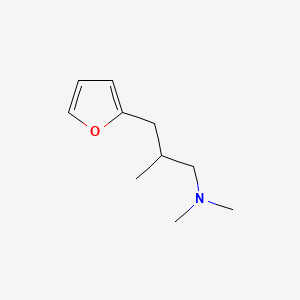
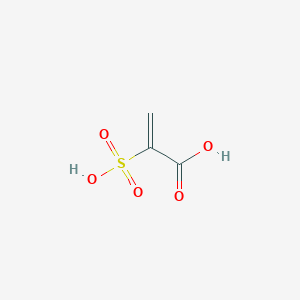
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
![Butanoic acid, 4-[bis(carboxymethyl)amino]-](/img/structure/B14686807.png)
